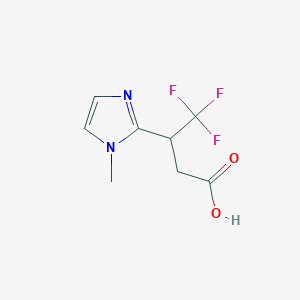
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid is a compound that features a trifluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-imidazole with a suitable trifluoromethylated precursor under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and the imidazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid: This compound features a hydroxyl group instead of a carboxylic acid group.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound has an aniline group instead of a butanoic acid backbone.
Uniqueness
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid is unique due to its specific combination of a trifluoromethyl group and an imidazole ring within a butanoic acid framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9F3N2O2 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(1-methylimidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-3-2-12-7(13)5(4-6(14)15)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15) |
InChI Key |
IFDSEWHXBGZYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol](/img/structure/B13232586.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13232592.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine](/img/structure/B13232604.png)
![4-[(Azetidin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13232611.png)

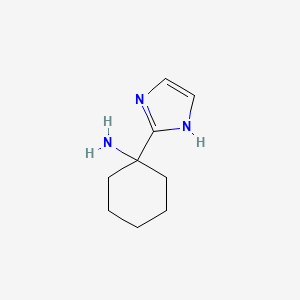
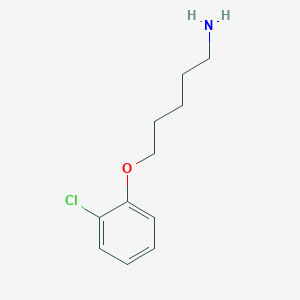
![7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13232633.png)
![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)
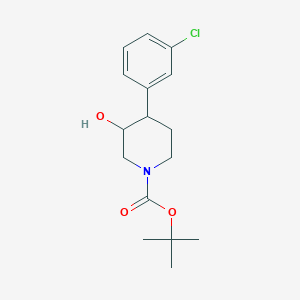
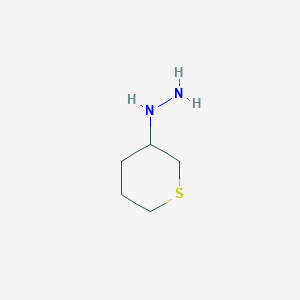
![2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232664.png)
